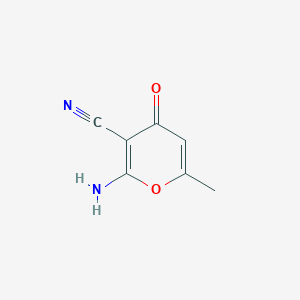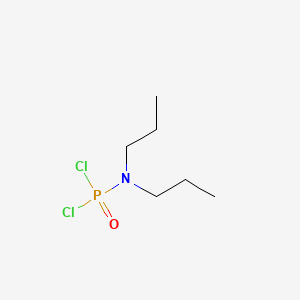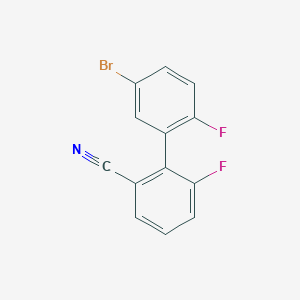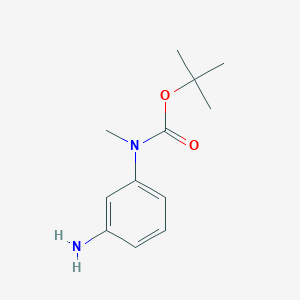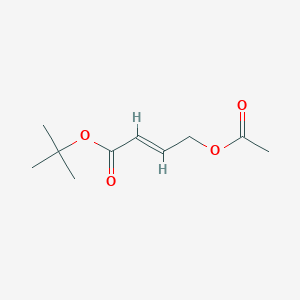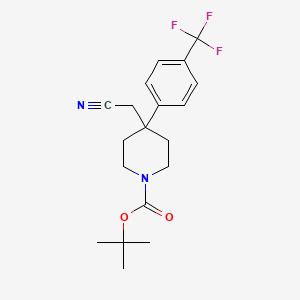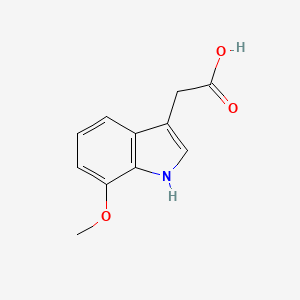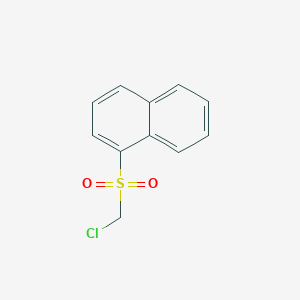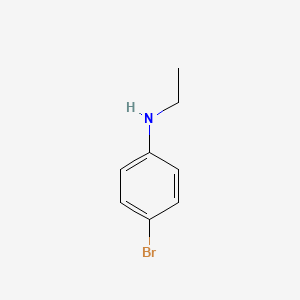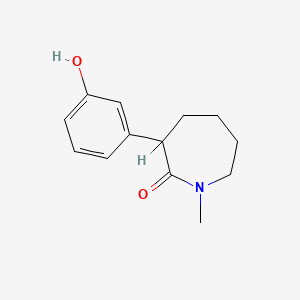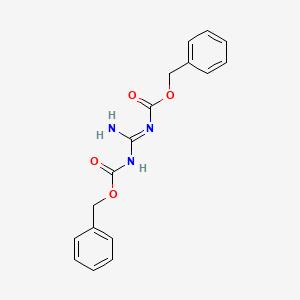
N,N'-Bis(benciloxicarbonil)guanidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(benzyloxycarbonyl)guanidine is an organic compound with the molecular formula C17H17N3O4. It is a derivative of guanidine, featuring two benzyloxycarbonyl (Cbz) protecting groups. This compound is primarily used in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and biologically active molecules .
Aplicaciones Científicas De Investigación
N,N’-Bis(benzyloxycarbonyl)guanidine has several applications in scientific research:
Chemistry: Used as a protecting group for guanidine in organic synthesis, facilitating the preparation of complex molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and receptor antagonists.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting the central nervous system and cardiovascular diseases.
Industry: Employed in the production of specialty chemicals and advanced materials
Mecanismo De Acción
Target of Action
Guanidine, a functional group present in the compound, is known to interact with various biological targets .
Mode of Action
Guanidine, a component of the compound, is known to enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes .
Biochemical Pathways
Guanidine-containing compounds have been found to influence a variety of biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N’-Bis(benzyloxycarbonyl)guanidine can be synthesized through the reaction of guanidine with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for N,N’-Bis(benzyloxycarbonyl)guanidine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and automated systems .
Análisis De Reacciones Químicas
Types of Reactions: N,N’-Bis(benzyloxycarbonyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The benzyloxycarbonyl groups can be selectively removed under acidic conditions to yield free guanidine derivatives.
Reduction Reactions: The compound can be reduced to form simpler guanidine derivatives.
Hydrolysis: The benzyloxycarbonyl groups can be hydrolyzed under basic conditions.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid or hydrochloric acid for deprotection.
Basic Conditions: Sodium hydroxide or potassium carbonate for hydrolysis.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed:
Free Guanidine Derivatives: Formed through deprotection or hydrolysis.
Reduced Guanidine Compounds: Formed through reduction reactions.
Comparación Con Compuestos Similares
- N-Benzylguanidine hydrochloride
- 1,3-Bis(tert-butoxycarbonyl)guanidine
- 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea
- 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea
Comparison: N,N’-Bis(benzyloxycarbonyl)guanidine is unique due to its dual benzyloxycarbonyl protecting groups, which provide enhanced stability and selectivity in synthetic applications. Compared to other guanidine derivatives, it offers greater versatility in multi-step synthesis and is particularly useful in the preparation of complex molecules .
Propiedades
Número CAS |
10065-79-9 |
|---|---|
Fórmula molecular |
C17H17N3O4 |
Peso molecular |
327.33 g/mol |
Nombre IUPAC |
benzyl N-(N-phenylmethoxycarbonylcarbamimidoyl)carbamate |
InChI |
InChI=1S/C17H17N3O4/c18-15(19-16(21)23-11-13-7-3-1-4-8-13)20-17(22)24-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,18,19,20,21,22) |
Clave InChI |
WUPOXNUSSFCSGV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)N/C(=N/C(=O)OCC2=CC=CC=C2)/N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(=N)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


